5-Bromo-1-methyl-2,3-dihydro-1H-isoindole
Overview
Description
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring The presence of a bromine atom and a methyl group in the structure of this compound makes it a unique derivative of isoindole
Preparation Methods
The synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the bromination of 1-methyl-2,3-dihydro-1H-isoindole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The bromination reaction selectively introduces a bromine atom at the 5-position of the isoindole ring, yielding this compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole derivatives with different oxidation states. Oxidizing agents such as potassium permanganate or chromium trioxide can be used for these reactions.
Reduction Reactions: Reduction of this compound can lead to the formation of dihydroisoindole derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Medicinal Chemistry: The compound is studied for its potential pharmacological properties. Derivatives of isoindoles have shown activity against various biological targets, making them candidates for drug development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties. Isoindole derivatives are explored for their potential use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole depends on its specific application. In medicinal chemistry, its biological activity may involve interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the methyl group in the compound can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions involved are subject to ongoing research and may vary depending on the specific derivative and application.
Comparison with Similar Compounds
5-Bromo-1-methyl-2,3-dihydro-1H-isoindole can be compared with other similar compounds such as:
1-Methyl-2,3-dihydro-1H-isoindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chloro-1-methyl-2,3-dihydro-1H-isoindole: Contains a chlorine atom instead of bromine, which can lead to different reactivity and properties.
5-Iodo-1-methyl-2,3-dihydro-1H-isoindole:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
5-bromo-1-methyl-2,3-dihydro-1H-isoindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCROBKAQWWPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593410 | |
Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335428-62-1 | |
Record name | 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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